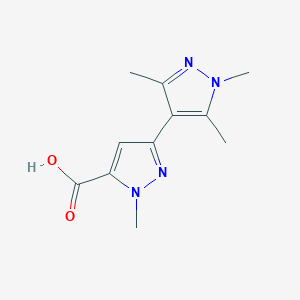

1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Descripción

1,1',3',5'-Tetramethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid is a heterocyclic compound featuring a bipyrazole core with methyl substituents at the 1, 1', 3', and 5' positions and a carboxylic acid group at the 5-position. This structure confers unique physicochemical properties, including enhanced solubility due to the carboxylic acid group and steric effects from the methyl substituents.

Propiedades

IUPAC Name |

2-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-6-10(7(2)14(3)12-6)8-5-9(11(16)17)15(4)13-8/h5H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDWPYRTWAUSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=NN(C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 234.25 g/mol |

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 72.9 Ų |

| Heavy Atom Count | 17 |

| Complexity | 312 |

These properties indicate that the compound has moderate lipophilicity and hydrogen bonding capabilities, which are important factors in its reactivity and potential applications.

General Synthetic Approaches

The synthesis of this compound typically involves the formation of the bipyrazole core structure followed by functionalization to introduce the carboxylic acid group. Several approaches can be employed for this synthesis.

Pyrazole Ring Formation

The preparation of the bipyrazole core structure generally involves the following key steps:

- Synthesis of appropriately substituted pyrazole precursors

- Coupling of the pyrazole rings to form the bipyrazole structure

- Introduction of the carboxylic acid functionality

Cyclocondensation Approach

One common method for preparing pyrazole rings involves cyclocondensation reactions. This approach can be adapted for the synthesis of this compound by:

- Preparing a suitable β-diketone or β-keto ester precursor

- Reacting with hydrazine derivatives to form the first pyrazole ring

- Building the second pyrazole ring through appropriate functionalization

- Introducing the carboxylic acid group through oxidation or other functional group transformations

Specific Synthetic Methods

Method 1: Bromination-Cyclization Approach

Drawing from analogous synthetic procedures used for related heterocyclic compounds, a potential synthetic route could involve:

- Preparation of a suitable pyrazole precursor with appropriate methyl substitution

- Bromination of the precursor at the desired position

- Coupling with another pyrazole unit to form the bipyrazole structure

- Oxidation or carboxylation to introduce the carboxylic acid group

This approach is similar to the bromination method used in the synthesis of thiazole derivatives, where bromination with Br₂ in acetic acid at room temperature creates a reactive intermediate for subsequent heterocycle formation.

Method 2: Transition Metal-Catalyzed Coupling

Another potential approach involves transition metal-catalyzed coupling reactions:

- Preparation of appropriately functionalized pyrazole units

- Palladium or copper-catalyzed cross-coupling to form the bipyrazole core

- Functional group transformation to introduce the carboxylic acid moiety

Method 3: Direct Carboxylation

For compounds with an established bipyrazole core structure, direct carboxylation methods can be employed:

- Lithiation of the bipyrazole at the desired position

- Reaction with carbon dioxide

- Acidic workup to obtain the carboxylic acid

Optimization Parameters

The successful synthesis of this compound depends on careful optimization of reaction conditions. Key parameters include:

Temperature Control

Temperature plays a crucial role in the selectivity and efficiency of many steps in the synthesis. For instance, bromination reactions are typically conducted at controlled temperatures (e.g., room temperature) to ensure selectivity.

Solvent Selection

The choice of solvent can significantly impact reaction outcomes. Common solvents used in similar heterocyclic syntheses include:

| Reaction Step | Recommended Solvents |

|---|---|

| Bromination | Acetic acid |

| Cyclization | Ethanol, methanol, DMF |

| Coupling | THF, dioxane, toluene |

| Carboxylation | THF, diethyl ether |

Catalyst and Reagent Selection

For coupling reactions, the choice of catalyst and ligands is critical. Palladium catalysts (Pd(PPh₃)₄, Pd(OAc)₂) with appropriate phosphine ligands are commonly used for C-C bond formation in heterocyclic systems.

Purification and Characterization

Purification Techniques

After synthesis, the compound typically requires purification. Common methods include:

- Recrystallization from appropriate solvents

- Column chromatography using silica gel

- Preparative HPLC for high-purity requirements

Characterization Methods

The identity and purity of this compound can be confirmed through various analytical techniques:

- NMR spectroscopy (¹H and ¹³C NMR)

- Mass spectrometry

- IR spectroscopy

- Elemental analysis

- HPLC analysis

Challenges and Considerations

Several challenges may be encountered in the synthesis of this compound:

- Regioselectivity in pyrazole formation

- Control of substitution patterns

- Potential side reactions during coupling steps

- Purification of intermediates and final product

Análisis De Reacciones Químicas

1,1’,3’,5’-Tetramethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,1',3',5'-Tetramethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid has shown promise in medicinal chemistry primarily due to its bioactive properties. It acts as an inhibitor for certain enzymes and receptors, which can be pivotal in drug design:

- Anticancer Activity : Studies have indicated that bipyrazole derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound's ability to interact with specific molecular targets makes it a candidate for further investigation in cancer therapeutics .

- Antimicrobial Properties : Research has demonstrated that similar compounds possess antimicrobial effects against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of metabolic pathways critical for pathogen survival .

Agricultural Applications

The compound is also being explored for its potential use in agriculture:

- Pesticide Development : Due to its structural characteristics, this compound can be modified to enhance its efficacy as a pesticide. Its derivatives may offer improved selectivity and reduced toxicity to non-target organisms .

Material Science

In material science, the compound's unique pyrazole structure allows for applications in developing novel materials:

- Polymer Chemistry : Bipyrazole derivatives can serve as monomers or crosslinking agents in polymer synthesis. Their presence can enhance the thermal stability and mechanical properties of the resultant polymers .

Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer effects of various bipyrazole derivatives, including this compound. The results showed significant inhibition of cell growth in breast cancer cell lines with an IC50 value indicating effective potency compared to standard chemotherapeutics .

Study 2: Pesticidal Efficacy

In another research project focusing on agricultural applications, the efficacy of bipyrazole-based pesticides was tested against common agricultural pests. The findings revealed that modifications to the carboxylic acid moiety significantly enhanced the bioactivity against target insects while maintaining low toxicity to beneficial species .

Mecanismo De Acción

The mechanism of action of 1,1’,3’,5’-tetramethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogs

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Solubility: The carboxylic acid group in the target compound enhances water solubility compared to non-carboxylic analogs like 3,3',5,5'-tetramethyl-1H,1'H-4,4'-bipyrazole. However, methyl and alkyl substituents may reduce solubility in polar solvents due to increased hydrophobicity .

- For example, bulkier substituents (e.g., isopropyl in ) further limit molecular flexibility .

Actividad Biológica

1,1',3',5'-Tetramethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid (CAS No. 1170910-12-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis methods, pharmacological properties, and case studies.

The molecular formula of this compound is C11H14N4O2, with a molecular weight of 234.25 g/mol. The compound features a bipyrazole structure that contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds with similar bipyrazole structures exhibit significant antimicrobial properties. The mechanism typically involves the disruption of microbial cell membranes or interference with metabolic pathways. For instance, bioautographic techniques have been utilized to assess the antimicrobial activity of various derivatives, demonstrating the potential of bipyrazole compounds in inhibiting bacterial growth .

Anticancer Properties

Several studies have highlighted the anticancer potential of bipyrazole derivatives. For example, a study on related compounds showed promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

Enzyme Inhibition

Enzyme inhibition is another area where this compound may exhibit significant biological activity. Preliminary data suggest that it could act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a controlled study assessing the antimicrobial efficacy of various bipyrazole derivatives, it was found that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria. The study utilized bioautography to pinpoint active components from complex mixtures .

Case Study 2: Anticancer Screening

A recent investigation into the anticancer effects of bipyrazole derivatives revealed that specific substitutions on the pyrazole ring significantly increased cytotoxicity against breast cancer cells (MCF-7). The study noted that compounds with electron-withdrawing groups exhibited higher activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving pyrazole precursors and carboxylation reactions. Common synthetic routes include:

- Condensation Reactions : Utilizing hydrazine derivatives and carbonyl compounds.

- Carboxylation : Direct introduction of carboxylic acid groups under mild conditions.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4O2 |

| Molecular Weight | 234.25 g/mol |

| CAS Number | 1170910-12-9 |

| Antimicrobial Activity | Yes |

| Anticancer Activity | Promising |

| Enzyme Inhibition Potential | Under Investigation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid?

- Methodology :

- Cyclocondensation : Start with ethyl acetoacetate and substituted hydrazines (e.g., methylhydrazine derivatives) in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form pyrazole intermediates. Hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid moiety .

- Cross-Coupling : For bipyrazole systems, Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalysts and aryl boronic acids in degassed DMF/H₂O mixtures can link pyrazole units. Purification involves column chromatography and recrystallization .

- Key Considerations : Monitor regioselectivity during methyl group introduction. Use TLC and HPLC to track reaction progress.

Q. How can spectroscopic techniques resolve structural ambiguities in substituted pyrazole-carboxylic acids?

- Methodology :

- ¹H/¹³C NMR : Assign methyl group signals (δ ~2.3–2.5 ppm for CH₃ on pyrazole) and carboxylic acid protons (δ ~12–14 ppm, broad) .

- IR Spectroscopy : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., 1H vs. 2H pyrazole) and confirm substitution patterns .

Q. What are the solubility challenges for this compound, and how can they be addressed?

- Methodology :

- Test solubility in polar (DMSO, MeOH) and nonpolar solvents (EtOAc, CHCl₃).

- Salt formation (e.g., sodium or potassium salts) improves aqueous solubility for biological assays .

- Use co-solvents (e.g., PEG-400) or surfactants for in vitro studies.

Advanced Research Questions

Q. How do steric and electronic effects of methyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at specific positions .

- Experimental Validation : Compare coupling yields for methyl-substituted vs. unsubstituted pyrazoles under identical Pd-catalyzed conditions .

- Data Contradiction Analysis : If conflicting reactivity data arise, assess steric hindrance via X-ray crystallography or substituent Hammett parameters.

Q. What computational strategies predict the biological activity of this compound against enzymatic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DHFR or kinases). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with methyl groups .

- MD Simulations : Evaluate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

- Validation : Compare docking scores with in vitro IC₅₀ values from enzyme inhibition assays.

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for tautomeric forms be resolved?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.